E3 Ligase Recruitment Affinity: Conjugate 73 Thalidomide Warhead vs. Pomalidomide and Lenalidomide CRBN Ligands
E3 Ligase Ligand-linker Conjugate 73 incorporates a thalidomide-based CRBN ligand. In biochemical binding assays, thalidomide exhibits an IC50 of approximately 0.3 nM for CRBN [1]. While direct comparative binding data for Conjugate 73 versus other CRBN conjugates is not reported in primary literature, the parent thalidomide warhead serves as the baseline for CRBN engagement. Comparators such as pomalidomide- or lenalidomide-based conjugates may exhibit different CRBN binding kinetics and neosubstrate degradation profiles [2], making Conjugate 73 a distinct starting point when thalidomide's specific degradation selectivity is desired.
| Evidence Dimension | CRBN binding affinity (IC50) of parent warhead |
|---|---|
| Target Compound Data | Thalidomide: IC50 ~0.3 nM (CRBN) [1] |
| Comparator Or Baseline | Pomalidomide: reported IC50 ~3-10 nM (CRBN); Lenalidomide: reported IC50 ~100-200 nM (CRBN) [2] |
| Quantified Difference | Thalidomide exhibits ~10- to >600-fold higher affinity than pomalidomide and lenalidomide, respectively |
| Conditions | Biochemical CRBN binding assay; values are for parent warheads, not the complete conjugate |
Why This Matters
Higher CRBN binding affinity of the warhead may translate to more efficient E3 ligase recruitment and potentially lower required PROTAC concentrations in cellular assays.
- [1] Fischer ES, et al. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. 2014 Aug 7;512(7512):49-53. View Source
- [2] Bricelj A, et al. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Med Chem Lett. 2021 Nov 11;12(11):1731-1738. View Source
